4-Ethyl-2-methyl-1H-pyrrole
Description
4-Ethyl-2-methyl-1H-pyrrole (CAS: 5690-96-0) is an alkyl-substituted pyrrole derivative characterized by an ethyl group at the 4-position and a methyl group at the 2-position of the pyrrole ring. It is a volatile organic compound (VOC) identified in diverse contexts, including food chemistry and environmental analysis. Its safety data sheet highlights standard handling precautions, including proper ventilation and personal protective equipment .
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-4-6(2)8-5-7/h4-5,8H,3H2,1-2H3 |
InChI Key |
HWXJSNSZAOSLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using metal-catalyzed conversions of primary diols and amines. This process is catalyzed by a stable manganese complex, which ensures high selectivity and avoids the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound readily participates in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
4-Ethyl-2-methyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Structural and Functional Group Variations
The compound’s substituent pattern distinguishes it from other alkylpyrroles:
- 2,5-Dimethyl-1H-pyrrole : Lacks the ethyl group, resulting in lower molecular weight and altered volatility.
- N-Ethylpyrrole : Features an ethyl group on the nitrogen atom instead of the 4-position, influencing electronic properties and reactivity.
- 2,3,5-Trimethyl-1H-pyrrole : Additional methyl groups increase steric hindrance and hydrophobicity compared to 4-Ethyl-2-methyl-1H-pyrrole.
Table 1: Structural Comparison of Alkylpyrroles
| Compound | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 4-ethyl, 2-methyl | C₇H₁₁N | Balanced hydrophobicity/volatility |
| 2,5-Dimethyl-1H-pyrrole | 2-methyl, 5-methyl | C₆H₉N | Higher symmetry, lower molecular weight |
| N-Ethylpyrrole | N-ethyl | C₆H₉N | Polar N-substituent, altered reactivity |
Physicochemical Properties
Retention Indices (RI) and Volatility
In VOC analyses, this compound exhibits distinct retention indices (RI: 951–972), lower than Pyridin-2-amine (RI: 1002) but comparable to other alkylpyrroles like 2,5-dimethyl-1H-pyrrole (RI: ~0.63 correlation) . This suggests intermediate volatility among heterocyclic VOCs.
Table 2: Retention Indices and Volatility Correlations
| Compound | Retention Index (RI) | Principal Component (PC2) Correlation |
|---|---|---|
| This compound | 951–972 | 0.52 |
| 2,5-Dimethyl-1H-pyrrole | - | 0.63 |
| N-Ethylpyrrole | - | - |
Occurrence in Natural Matrices
Food Chemistry
In Wuyi rock tea, this compound concentrations (9.05–21.30 μg/kg) are lower than N-Ethylpyrrole (397.14–775.20 μg/kg) but higher than 2,3,5-trimethyl-1H-pyrrole (21.59–44.77 μg/kg) . This variability reflects differences in metabolic pathways or stability during processing.
Table 3: Concentrations in Tea Samples (μg/kg)
| Compound | Region A | Region B | Region C |
|---|---|---|---|
| This compound | 9.05 ± 0.80 | 21.30 ± 5.93 | 17.69 ± 0.58 |
| N-Ethylpyrrole | 397.14 ± 12.58 | 647.99 ± 16.94 | 775.20 ± 6.67 |
Key Research Findings
Odor Contribution : this compound’s lower correlation (PC2: 0.52) in VOC profiles compared to aldehydes (e.g., heptanal, PC2: 0.95) suggests a secondary role in odor formation .
Regional Variability : Its concentration in tea correlates with cultivation practices, indicating environmental or enzymatic influences on biosynthesis .
Structural Stability : The ethyl group at the 4-position may confer greater steric stability compared to N-substituted analogues, affecting interaction with biological targets.
Biological Activity
4-Ethyl-2-methyl-1H-pyrrole (C₇H₁₁N) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound features a five-membered aromatic ring containing nitrogen, which contributes to its reactivity and biological activity. Its molecular structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may interact with microbial cell membranes or specific metabolic pathways to exert its effects.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases . The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. For instance, a derivative was evaluated for its cytotoxic effects on various cancer cell lines, showing promising results with IC50 values in the micromolar range .
Table 2: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 (Lung) | 9.4 |
| MDA-MB-468 (Breast) | 0.065 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism, thereby reducing pathogen viability or inflammation.
- Receptor Modulation : It may interact with cellular receptors, influencing various signaling pathways critical for cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives based on this compound. These derivatives were tested for their antimicrobial and anticancer activities, revealing structure-activity relationships that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
